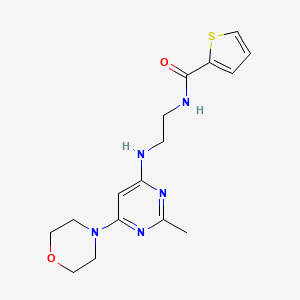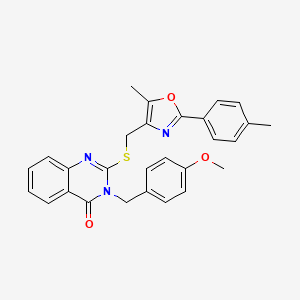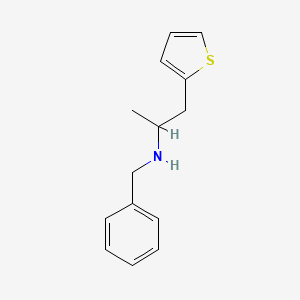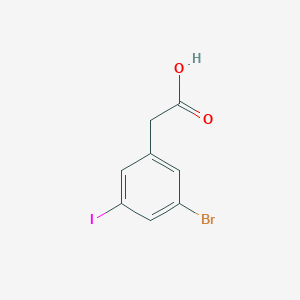
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Intermediate for Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : A morpholine derivative similar to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide has been identified as an important intermediate that inhibited tumor necrosis factor alpha and nitric oxide. A green synthetic method for such compounds demonstrates their potential in therapeutic applications (H. Lei et al., 2017).
Molluscicidal Properties : Research on thiazolo[5,4-d]pyrimidines, which share a similar pyrimidine core with this compound, shows that these compounds possess molluscicidal properties. This indicates potential applications in controlling schistosomiasis transmission (K. El-bayouki et al., 1988).
Antimicrobial Activity : Derivatives of pyrimidine-triazole have been synthesized from molecules structurally similar to the subject compound and evaluated for antimicrobial activity. These findings suggest that compounds with a pyrimidine core may serve as effective antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Agents : Compounds structurally related to this compound have been synthesized and identified as having significant analgesic and anti-inflammatory activities. This underscores the potential therapeutic value of these compounds in pain and inflammation management (A. Abu‐Hashem et al., 2020).
Imaging Agent for Parkinson's Disease : The synthesis of a compound for imaging LRRK2 enzyme in Parkinson's disease using PET indicates the potential application of structurally related compounds in neurodegenerative disease diagnostics (Min Wang et al., 2017).
Cerebral Protective Agents : Studies on 2-thiazolecarboxamides with a morpholinyl moiety highlight their potent anti-anoxic (anti-lack of oxygen) activity, suggesting a possible role in protecting the brain under conditions of reduced oxygen supply (M. Ohkubo et al., 1995).
Wirkmechanismus
Target of Action
The primary targets of the compound N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide are currently unknown. The compound is a derivative of pyrimidine, which is a key component of many biological molecules, including nucleic acids. Therefore, it may interact with various biological targets .
Mode of Action
As a pyrimidine derivative, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its pyrimidine structure. Pyrimidines play a crucial role in nucleic acid synthesis, which is fundamental to all life processes .
Pharmacokinetics
Its solubility in acid-base solutions suggests that it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility in acid-base solutions suggests that its action may be influenced by the pH of the environment .
Eigenschaften
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-12-19-14(11-15(20-12)21-6-8-23-9-7-21)17-4-5-18-16(22)13-3-2-10-24-13/h2-3,10-11H,4-9H2,1H3,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCGKKLFXTASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

